3,3,7-Trimethyloxindole is a chemical compound belonging to the oxindole family, characterized by its unique structure that includes a methylene bridge and three methyl groups attached to the oxindole framework. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 3,3,7-trimethyloxindole is , and it features a bicyclic structure typical of oxindoles, which are known for their diverse pharmacological properties.
,3,7-Trimethyloxindole is a heterocyclic organic compound, meaning it contains atoms from different elements in its ring structure. While not widely studied itself, 3,3,7-trimethyloxindole serves as a precursor or intermediate for the synthesis of various other complex molecules of scientific interest. These molecules can belong to different classes with diverse potential applications.
One example is the synthesis of certain tetrahydrocarbazole derivatives, which are a class of compounds exhibiting various biological activities. A study published in the journal Molecules describes a method for synthesizing these derivatives using 3,3,7-trimethyloxindole as a starting material [].
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with different properties.
The biological activity of 3,3,7-trimethyloxindole has been explored in various studies. It exhibits potential pharmacological effects such as:
These activities make 3,3,7-trimethyloxindole a subject of interest for drug development and therapeutic applications.
The synthesis of 3,3,7-trimethyloxindole can be achieved through several methods:
These synthetic routes allow for the production of 3,3,7-trimethyloxindole and its derivatives in a laboratory setting.
3,3,7-Trimethyloxindole has several applications:
The versatility of this compound highlights its significance in both industrial and research contexts.
Interaction studies involving 3,3,7-trimethyloxindole focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:
Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.
Several compounds share structural similarities with 3,3,7-trimethyloxindole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-oxindole | One methyl group at position 2 | Lower lipophilicity compared to trimethyloxindole |
| 5-Hydroxy-oxindole | Hydroxyl group at position 5 | Exhibits enhanced solubility and bioactivity |
| 6-Bromo-oxindole | Bromine substituent at position 6 | Potentially increased reactivity due to halogen |
| 4-Methyl-oxindole | Methyl group at position 4 | Altered pharmacokinetics compared to trimethyloxindole |
Each of these compounds has distinct properties that may influence their biological activity and applications. The presence of additional functional groups or changes in substitution patterns can significantly affect their pharmacological profiles.
Traditional synthesis of 3,3,7-trimethyloxindole typically involves multi-step approaches based on classical organic chemistry reactions. The Fischer indole synthesis serves as a fundamental methodology that can be adapted for creating the core structure. This reaction involves the condensation of a substituted phenylhydrazine and a carbonyl compound under acidic conditions to form the indole scaffold, which can then be further modified to obtain the desired oxindole.
For 3,3,7-trimethyloxindole specifically, the synthesis pathway would typically begin with an appropriately substituted phenylhydrazine derivative, such as m-tolylhydrazine hydrochloride, which provides the necessary 7-methyl substitution. This would be reacted with a ketone containing the required methyl groups for the 3-position, followed by oxidation to introduce the ketone functionality at position 2.
The Fischer indole synthesis mechanism involves several key steps:
The traditional approach, while well-established, presents several challenges including multiple steps, potential side reactions, and the need for careful control of reaction conditions to achieve selectivity.
Table 1: Key Parameters for Traditional Synthesis of 3,3,7-Trimethyloxindole
| Parameter | Specifics |
|---|---|
| Starting Materials | m-Tolylhydrazine derivatives, ketones with appropriate methyl substitution |
| Catalysts | Brønsted acids (HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (BF₃, ZnCl₂, FeCl₃) |
| Reaction Conditions | Acidic medium, temperatures ranging from room temperature to reflux |
| Key Intermediates | Phenylhydrazone, enehydrazine, spirocyclic intermediate |
| Post-Cyclization Steps | Oxidation to form oxindole structure |
| Typical Yields | Variable (40-80% depending on substrates and conditions) |
Recent developments in sustainable chemistry have introduced electrochemical methods for the functionalization of oxindoles, including approaches applicable to 3,3,7-trimethyloxindole. These methods represent environmentally friendly alternatives to traditional synthetic routes by eliminating the need for stoichiometric oxidizing agents.
Maulide and colleagues have developed an innovative electrochemical method for accessing unsymmetrical 3,3-disubstituted oxindoles through direct C–H functionalization. This approach utilizes:
What makes this electrochemical approach particularly valuable is its versatility in forming different types of bonds. While initially optimized for C–O bond formation, the methodology can be extended to create C–C and C–N bonds by substituting the nucleophile with silyl enol ether and TMSN₃, respectively. For 3,3,7-trimethyloxindole specifically, this approach enables further functionalization while maintaining the key trimethyl substitution pattern.
The proposed mechanistic pathways for the electrochemical functionalization include:
Table 2: Electrochemical Functionalization Parameters for Oxindoles
| Parameter | Details |
|---|---|
| Electrochemical Setup | Undivided cell with graphite electrodes |
| Current Conditions | Constant current (10 mA) |
| Electrolyte | Tetraethylammonium p-toluenesulfonate (Et₄NOTs) |
| Solvent System | Acetonitrile/ethanol mixture |
| Nucleophiles | Ethanol (C-O formation), silyl enol ether (C-C formation), TMSN₃ (C-N formation) |
| Temperature | Room temperature to mild heating (25-40°C) |
| Reaction Time | 2-6 hours (substrate dependent) |
| Advantages | Avoids stoichiometric oxidants, environmentally friendly, mild conditions |
Transition metal catalysis has emerged as a powerful tool for constructing oxindole scaffolds through domino cyclization processes. These approaches often enable the efficient creation of complex structures with control over regio- and stereoselectivity.
Metal-catalyzed approaches typically involve generating high-energy organometallic intermediates that undergo cyclization through domino processes to form the oxindole core. These strategies are particularly valuable for constructing functionalized oxindoles containing all-carbon quaternary centers or tetrasubstituted olefins with high selectivity.
Several strategic approaches have been developed for metal-catalyzed oxindole synthesis:
Initial oxidative addition to a C(sp²)-X bond, followed by migratory insertion, yielding reactive neopentyl species amenable to subsequent functionalizations
1,2-insertions of a metal-nucleophile species across unsaturated bonds, generating reactive organometallic intermediates that react with tethered electrophiles
Dual-metal catalysis for cyclization through C-H functionalization-allylation domino reactions
A specific example relevant to functionalized oxindoles is the palladium-catalyzed carbopalladation-initiated domino carbonylative cyclization. This approach constructs oxindole moieties from N-(o-iodoaryl)acrylamides through the formation of three C-C bonds and one C-O/C-N bond in a single operation. While not specifically demonstrated for 3,3,7-trimethyloxindole, this methodology illustrates the potential for efficient oxindole construction using transition metal catalysis.
Table 3: Transition Metal Catalysis for Oxindole Synthesis
| Metal Catalyst | Reaction Type | Key Features | Potential Application to 3,3,7-Trimethyloxindole |
|---|---|---|---|
| Palladium | Carbonylative cyclization | Forms multiple bonds in single operation | Could be adapted for late-stage functionalization |
| Rhodium | Conjugate addition followed by cyclization | Works with diverse nucleophiles | Applicable to creating quaternary centers at C-3 |
| Copper | Borylcupration | Stereoselective C-C bond formation | Potential for asymmetric synthesis of derivatives |
| Nickel | C(sp²)-X activation | Cost-effective alternative to palladium | Suitable for coupling reactions with aryl halides |
| Ruthenium | C-H activation | Direct functionalization | Could modify the 7-methyl position selectively |
The development of methods for producing enantiomerically pure 3,3-disubstituted oxindoles, including 3,3,7-trimethyloxindole derivatives, has become increasingly important due to their potential applications in pharmaceutical development and as building blocks for complex natural products.
Enantioselective phase-transfer catalysis has emerged as a valuable method for the synthesis of spirocyclic oxindoles with high stereochemical control. Novel catalysts, including SF₅-containing catalysts, have been developed specifically for oxindole synthesis with excellent enantioselectivity.
Several approaches to enantioselective oxindole synthesis have been classified:
For the specific case of 3,3,7-trimethyloxindole and its derivatives, phosphoramide-based bifunctional catalysts have shown particular promise in constructing quaternary oxindoles with high enantioselectivity. These include cinchona-alkaloid-derived phosphoramides for Michael addition reactions and chiral 1,2-cyclohexanediamine-derived bifunctional phosphoramides for addition reactions to related substrates.
Table 4: Enantioselective Catalytic Systems for Oxindole Synthesis
| Catalyst Type | Reaction Class | Enantiomeric Excess | Key Advantages |
|---|---|---|---|
| Phase-transfer catalysts | Alkylation reactions | 85-98% | Mild conditions, scalable |
| Phosphoramide-based catalysts | Michael additions | >90% | Broad substrate scope |
| Chiral metal complexes | Cyclization reactions | 80-95% | Catalyst-controlled selectivity |
| Organic catalysts | Aldol-type reactions | 85-99% | Metal-free approach |
| Chiral gold/mercury catalysts | Diazo functionalization | 70-92% | Unique activation modes |
The protein tyrosine phosphatase family represents a critical regulatory system in cellular signaling pathways, with protein tyrosine phosphatase 1B emerging as a particularly important therapeutic target [7]. Research into indole and oxindole derivatives has demonstrated significant potential for protein tyrosine phosphatase inhibition, providing valuable insights into the mechanisms underlying 3,3,7-trimethyloxindole activity [8].
Structural studies of related indole derivatives reveal that compounds bearing electronegative groups and hydrogen bond acceptor functionalities exhibit enhanced inhibitory activity against protein tyrosine phosphatase 1B [36]. The incorporation of trifluoromethyl groups has been shown to significantly enhance the inhibitory effect of both indole and pyrazole derivative series [36]. Computational methods combined with experimental approaches have identified selective inhibitors through three-dimensional quantitative structure-activity relationship studies, pharmacophore modeling, and virtual screening techniques [7].
The most successful protein tyrosine phosphatase 1B inhibitors demonstrate selectivity ratios exceeding eight-fold compared to T-cell protein tyrosine phosphatase, with half maximal inhibitory concentration values in the micromolar range [7]. Mechanistic studies indicate that these compounds function as competitive inhibitors, showing selectivity against different phosphatases including T-cell protein tyrosine phosphatase, src homology region 2 domain-containing phosphatase-2, and low molecular weight protein tyrosine phosphatase [7].
Table 1: Protein Tyrosine Phosphatase Inhibition Activity of Related Indole Derivatives
| Compound Classification | Half Maximal Inhibitory Concentration (micromolar) | Selectivity Ratio | Mechanism Type |
|---|---|---|---|
| Tricyclic terpenoid derivatives | 2.9 - 8.2 | Not specified | Competitive inhibition |
| Indole-glycyrrhetinic acid derivatives | 2.5 - 6.6 | Variable | Mixed inhibition |
| Pyrazole-glycyrrhetinic acid derivatives | 4.4 - 9.6 | Moderate | Competitive inhibition |
| Norathyriol optimization derivatives | 0.6 | 4.5-fold vs T-cell protein tyrosine phosphatase | Competitive inhibition |
Research demonstrates that compounds with tricyclic diterpene moieties function as potent protein tyrosine phosphatase 1B inhibitors, with structure-activity relationship analysis revealing that derivatives with different linker structures between terpenoid scaffolds and ring moieties display varying inhibitory activities [8]. The inhibitory activity decreases with increasing linker length, and polar groups such as carboxyl and amino groups enhance potency relative to carboxylmethyl substituents [8].
Cytochrome P450 enzymes represent the primary biotransformation system responsible for xenobiotic metabolism, with cytochrome P450 1A2 and cytochrome P450 3A4 being particularly relevant for indole derivative interactions [10] [14]. Studies examining indole-related compounds reveal complex patterns of enzyme induction and inhibition that provide mechanistic insights applicable to 3,3,7-trimethyloxindole [10].
Indole derivatives, particularly those derived from cruciferous vegetable metabolites, demonstrate significant cytochrome P450 1A2 induction activity [10]. Phenethyl isothiocyanate and 3,3-diindolylmethane consistently induce cytochrome P450 1A2 in primary human-derived test systems, while other isothiocyanates show variable effects [10]. Human feeding trials with cruciferous vegetables demonstrate dose-dependent increases in cytochrome P450 1A2 activity, with men experiencing greater dose-response effects than women [10].
Table 2: Cytochrome P450 Enzyme Modulation by Indole-Related Compounds
| Compound Class | Target Enzyme | Effect Type | Kinetic Parameters | Study System |
|---|---|---|---|---|
| Phenethyl isothiocyanate | Cytochrome P450 1A2 | Induction | Consistent response | Primary human hepatocytes |
| 3,3-diindolylmethane | Cytochrome P450 1A2 | Induction | Dose-dependent | Human feeding trials |
| β-caryophyllene oxide | Cytochrome P450 3A4 | Inhibition | Ki = 46.6 micromolar | Human liver microsomes |
| trans-nerolidol | Cytochrome P450 3A4 | Inhibition | Ki = 32.5 micromolar | Molecular docking studies |
Inhibition studies using human liver microsomes reveal that certain sesquiterpenes inhibit cytochrome P450 3A4 enzyme activity through mixed-type inhibition mechanisms [14]. β-caryophyllene oxide inhibits midazolam 1-hydroxylation with a Ki value of 46.6 micromolar, while trans-nerolidol inhibits testosterone 6β-hydroxylation with a Ki value of 32.5 micromolar [14]. Molecular docking experiments demonstrate that these compounds bind to the cytochrome P450 3A4 active site, causing significant displacement of substrate binding [14].
The mechanism governing selectivity between cytochrome P450-mediated oxygenation and dehydrogenation appears to be controlled by unique active site differences exhibited by specific cytochrome P450 enzymes [13]. Mechanistic studies reveal that differentiation between 2,3-oxygenation and 3-methyl dehydrogenation involves epoxide intermediates that react through multiple ring-opening mechanisms [13].
Indole and oxindole derivatives demonstrate significant antiproliferative activity across diverse cancer cell line models, with mechanisms involving multiple cellular pathways and molecular targets [15] [23] [46]. The antiproliferative effects of these compounds involve modulation of cell cycle regulators, apoptosis induction, and inhibition of key signaling cascades [15].
Structure-activity relationship studies of indole-3-carbinol derivatives reveal that nitrogen substitutions with alkoxy groups dramatically enhance antiproliferative potency [1]. N-alkoxy indole-3-carbinol derivatives demonstrate 23-fold to 470-fold increased efficacy compared to the parent compound, with longer carbon chain lengths correlating with enhanced activity [1]. These compounds induce characteristic cell cycle arrest through downregulation of cyclin-dependent kinase 6 gene expression, cyclin-dependent kinase 6 promoter activity, and cyclin-dependent kinase 2 enzymatic activity [1].
Table 3: Antiproliferative Activity of Indole Derivatives in Cancer Cell Models
| Compound Classification | Cell Line Models | Half Maximal Inhibitory Concentration | Primary Mechanism | Target Pathway |
|---|---|---|---|---|
| N-methoxy indole-3-carbinol | Human breast cancer | 23-fold enhancement vs parent | Cell cycle arrest | Cyclin-dependent kinase regulation |
| N-butoxy indole-3-carbinol | Human breast cancer | 470-fold enhancement vs parent | Cell cycle arrest | Retinoblastoma protein pathway |
| 3-functionalized oxindoles | Multiple carcinoma lines | 5-13 micromolar | Apoptosis induction | Pim-1 kinase inhibition |
| Chiral oxindole analogues | Various cancer models | Variable potency | Nitric oxide signaling | Anti-inflammatory cascade |
Research demonstrates that oxindole derivatives with 3-arylmethyl substitutions exhibit significant suppressive activity against oxidative stress-induced neuronal cell death [27]. Compounds containing 4-dimethylaminobenzyl groups show particular efficacy, while nitro and hydroxy substituents also contribute to neuroprotective potency [27]. The stereochemistry at the C-3 position does not appear to be a crucial factor for neuroprotective activity [27].
Studies examining 3-functionalized oxindoles reveal broad-spectrum antitumor activities against multiple cancer cell lines including MCF-7, PC-3, SKOV-3, U87, SMMC-7721, SY5Y, and A875 [46]. These compounds demonstrate selective and efficient anti-Pim-1 kinase activity with half maximal inhibitory concentration values of 5 micromolar [46]. Molecular docking simulations and flow cytometry analyses indicate that active compounds induce cell death through apoptosis via binding to the active adenosine triphosphate pocket of Pim-1 kinase [46].
The anti-inflammatory and analgesic properties of oxindole derivatives involve complex molecular mechanisms targeting multiple inflammatory mediators and pain signaling pathways [16] [23]. Research demonstrates that these compounds modulate cyclooxygenase enzymes, lipoxygenase activity, and nitric oxide signaling cascades [16].
Novel oxindole-based derivatives exhibit potent anti-inflammatory and analgesic activities through selective inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes [16]. Compounds with optimal substitution patterns demonstrate cyclooxygenase-2 inhibitory activity with selectivity indices exceeding 3.0, indicating preferential inhibition compared to cyclooxygenase-1 [16]. Molecular docking studies confirm structure-activity relationships and validate enzyme inhibition results through interaction analysis with key amino acid residues [16].
Table 4: Anti-inflammatory and Analgesic Activity Profiles of Oxindole Derivatives
| Compound Class | Primary Target | Activity Measure | Selectivity Index | Mechanism of Action |
|---|---|---|---|---|
| Cyclooxygenase-2 selective | Prostaglandin synthesis | Potent inhibition | 3.07 | Competitive enzyme binding |
| 5-lipoxygenase inhibitors | Leukotriene pathway | Significant activity | Not specified | Active site interaction |
| Nitric oxide modulators | Inflammatory signaling | Morphine-comparable | Not applicable | Pathway modulation |
| Dual-target inhibitors | Multiple pathways | Variable potency | Enzyme-dependent | Multi-mechanism action |
The inflammatory process involves metabolism of arachidonic acid through cyclooxygenase enzymes, producing prostaglandin H2, which transforms into thromboxane, prostacyclin, and prostaglandins [16]. Cyclooxygenase-1 maintains physiological prostaglandin production in most tissues, while cyclooxygenase-2 responds to inflammatory stimuli [16]. Selective cyclooxygenase-2 inhibition represents a strategy to minimize gastrointestinal side effects associated with nonselective nonsteroidal anti-inflammatory drugs [16].
Research reveals that chiral oxindole-type analogues demonstrate remarkable in vivo anti-inflammatory activity with efficiency approaching that of dexamethasone [23]. These compounds also alleviate pain in experimental models with activity comparable to morphine [23]. Investigation of signaling pathways suggests that nitric oxide signaling mechanisms are involved in both anti-inflammatory and analgesic activities [23].